molecular formula C15H14ClN B14178180 4-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline CAS No. 918163-05-0

4-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline

Cat. No.: B14178180
CAS No.: 918163-05-0
M. Wt: 243.73 g/mol
InChI Key: KAOYYKPLVXWRIB-UHFFFAOYSA-N
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Description

4-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a phenyl group, and a prop-1-en-2-yl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with an appropriate alkylating agent, such as prop-1-en-2-yl bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aniline nitrogen attacks the alkylating agent, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropenylaniline: Similar structure but lacks the chloro group.

    4-Chloro-N-(prop-2-yn-1-yl)aniline: Similar structure but with a different alkyl group.

    4-Chloro-N-phenyl-2-(prop-1-en-2-yl)aniline hydrochloride: A salt form of the compound.

Properties

CAS No.

918163-05-0

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

4-chloro-N-phenyl-2-prop-1-en-2-ylaniline

InChI

InChI=1S/C15H14ClN/c1-11(2)14-10-12(16)8-9-15(14)17-13-6-4-3-5-7-13/h3-10,17H,1H2,2H3

InChI Key

KAOYYKPLVXWRIB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=CC(=C1)Cl)NC2=CC=CC=C2

Origin of Product

United States

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